![molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4](/img/structure/B2991952.png)
10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound featuring a fused pyridoindole framework. This type of structure is significant due to its potential bioactivity and applications in various scientific fields, including medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
It’s known that pyrido[1,2-a]-1h-indoles, a class of compounds to which our compound belongs, are important scaffolds found in many biologically active compounds .
Mode of Action
It’s known that pyrido[1,2-a]-1h-indoles are synthesized via a gold-catalyzed cycloisomerization of n-1,3-disubstituted allenyl indoles . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that indole and its derivatives, which include our compound, have been long employed as an active ingredient in drug design and production .
Result of Action
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It’s known that the action of indole and its derivatives, which include our compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one typically involves a multi-step process. A common approach starts with the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation to introduce the methyl group at the 10-position.
Industrial Production Methods: While the specific industrial-scale production methods for this compound may not be extensively documented, scaling up laboratory synthesis methods typically involves optimizing reaction conditions and purification processes to ensure yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation to introduce more functional groups onto the core structure.
Reduction: Reduction reactions can be employed to modify certain parts of the molecule, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitutions can be used to introduce various substituents onto the pyridoindole ring, providing derivatives with potentially different properties.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles/nucleophiles are employed under specific conditions to carry out these reactions.
Major Products: The major products of these reactions vary depending on the nature of the reagents and conditions used but generally include a range of functionalized pyridoindole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biology: Its structural similarity to biologically active compounds makes it an interesting molecule for studying biological processes and interactions at the molecular level.
Medicine: Researchers explore its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective activities, given the bioactivity often associated with fused nitrogen-containing heterocycles.
Industry: In the industry, it could be used in the development of advanced materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds such as 7H-pyrido[3,2-a]indoles, isoquinolines, and other fused nitrogen-containing heterocycles share structural similarities with 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one.
Uniqueness: What sets this compound apart is its specific substitution pattern and the combination of its fused ring system, which may confer unique reactivity and bioactivity profiles compared to its analogs.
This compound is indeed a fascinating subject for further exploration, given its potential applications and the intricate chemistry it embodies. What aspect intrigues you the most?
Propriétés
IUPAC Name |
10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVOBSCRNTTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)N2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)
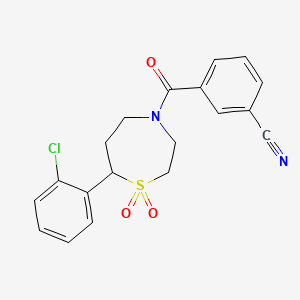
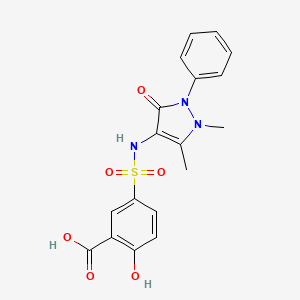
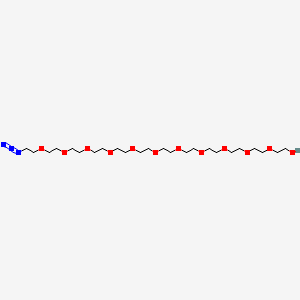
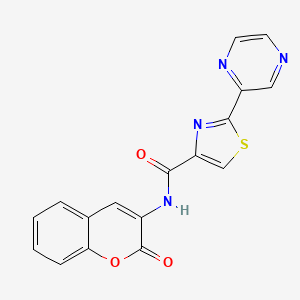
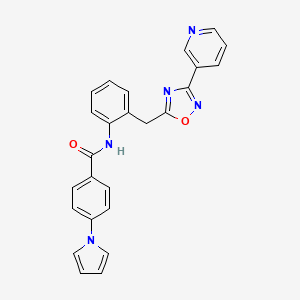

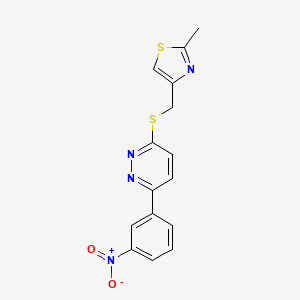
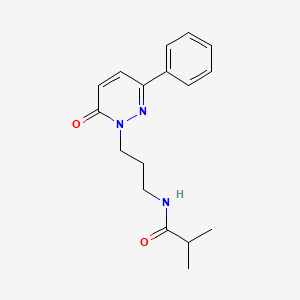
![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)
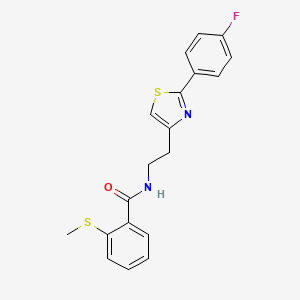
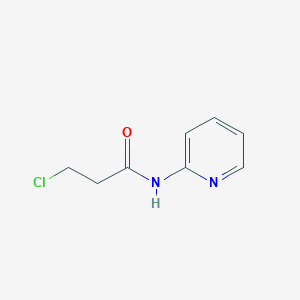
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2991892.png)
